![molecular formula C10H16O3 B15315164 Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate. One common method involves the use of 1-oxaspiro[2.3]hexane-5-carboxylic acid as a starting material. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 1-oxaspiro[2.3]hexane-5-carbonitrile
Uniqueness
Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is unique due to its tert-butyl ester group, which imparts different chemical properties compared to its methyl or nitrile counterparts
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3 |
InChI Key |
MALYQKJSHBQPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


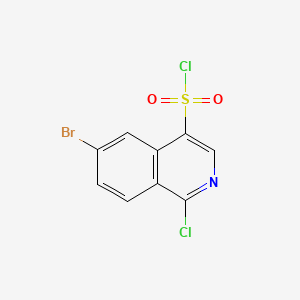
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
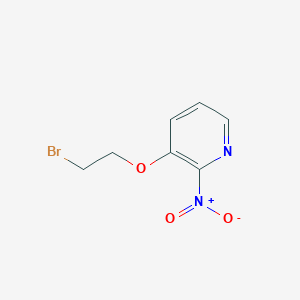
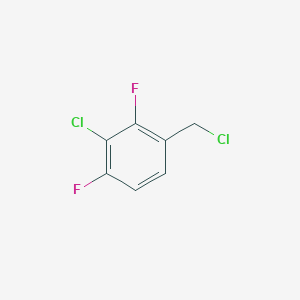
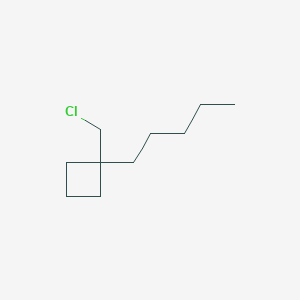
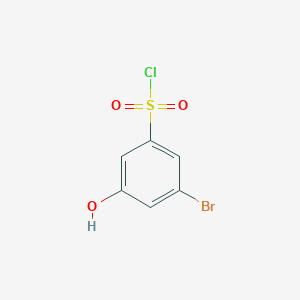

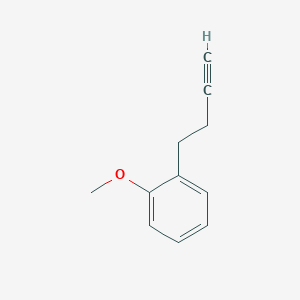
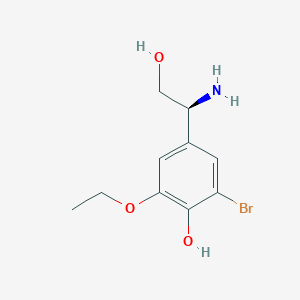
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)

